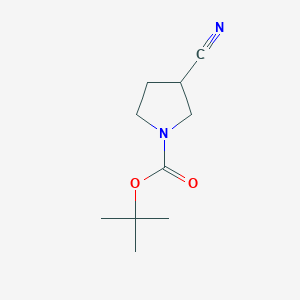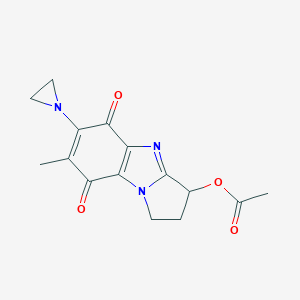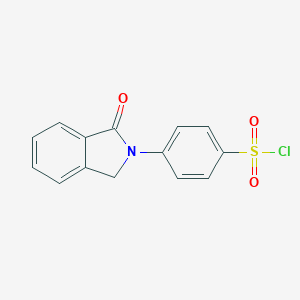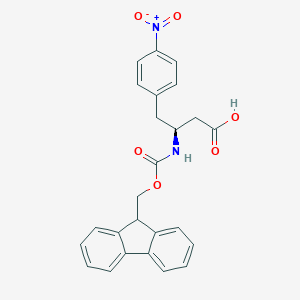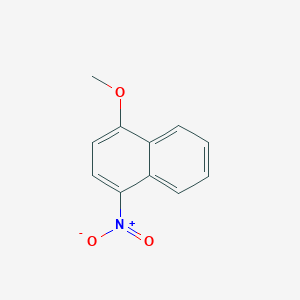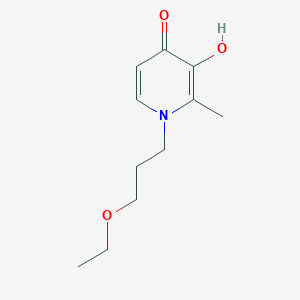![molecular formula C₁₇H₁₆O₄ B051521 Phenol, 4-[3-(benzoyloxy)-1-propenyl]-2-methoxy- CAS No. 4159-29-9](/img/structure/B51521.png)
Phenol, 4-[3-(benzoyloxy)-1-propenyl]-2-methoxy-
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to "Phenol, 4-[3-(benzoyloxy)-1-propenyl]-2-methoxy-" involves complex reactions, including asymmetric synthesis and derivatization processes. Studies detail the asymmetric synthesis of related compounds, providing insight into the methodologies that could be adapted for synthesizing our compound of interest (Shetty & Nelson, 1988).
Molecular Structure Analysis
The molecular structure and spectroscopic data of related compounds have been obtained through DFT calculations and experimental methods, such as IR-NMR spectroscopy and single-crystal X-ray diffraction. These studies offer detailed insights into bond lengths, angles, and the overall geometry of molecules, crucial for understanding the molecular structure of our compound (Inkaya et al., 2012).
Aplicaciones Científicas De Investigación
Molecular Structure and Spectroscopic Analysis
A study by Viji et al. (2020) utilized Density Functional Theory (DFT) calculations to analyze the molecular structure and spectroscopic data of a compound structurally similar to Phenol, 4-[3-(benzoyloxy)-1-propenyl]-2-methoxy-. They focused on optimizing the molecule's geometry and understanding its vibrational spectra, molecular parameters, and intramolecular charge transfer. Such studies are crucial in comprehending the physical and chemical properties of phenolic compounds (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
Bioactivity and Pharmacological Potential
Research on Myristica fragrans (mace spice) by Acuña et al. (2016) led to the discovery of phenolic compounds, including one structurally related to Phenol, 4-[3-(benzoyloxy)-1-propenyl]-2-methoxy-. These compounds showed significant inhibitory effects on PARP-1 and NF-κB, highlighting the potential pharmacological applications of such phenols in treating various diseases (Acuña, Carcache, Matthew, & Carcache de Blanco, 2016).
Renewable Chemical Feedstocks
Xu et al. (2012) explored the use of phenolic compounds, including those similar to Phenol, 4-[3-(benzoyloxy)-1-propenyl]-2-methoxy-, in the production of renewable chemical feedstocks. Their study on the liquefaction of lignocellulosic materials showed the separation of hydrophobic phenolics, suggesting applications in sustainable material production (Xu, Jiang, Hse, & Shupe, 2012).
Antioxidative Properties and Radical Modulation
Satoh et al. (1998) investigated the radical modulating activity of eugenol-related compounds, which bear structural similarity to Phenol, 4-[3-(benzoyloxy)-1-propenyl]-2-methoxy-. Their findings demonstrated the potential antioxidative properties of such compounds, relevant in medical and cosmetic applications (Satoh, Sakagami, Yokoe, Kochi, & Fujisawa, 1998).
Electrophilic Aromatic Substitution
Research by Joubert et al. (2002) on the effects of phenolic compounds, including those similar to Phenol, 4-[3-(benzoyloxy)-1-propenyl]-2-methoxy-, highlighted their impact on gene transfer and virulence gene induction. This study opens up possibilities for utilizing phenolic compounds in genetic engineering and biotechnological applications (Joubert, Beaupère, Lelievre, Wadouachi, Sangwan, & Sangwan-Norreel, 2002).
Propiedades
IUPAC Name |
3-(4-hydroxy-3-methoxyphenyl)prop-2-enyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-20-16-12-13(9-10-15(16)18)6-5-11-21-17(19)14-7-3-2-4-8-14/h2-10,12,18H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAAPRQODJPXAHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CCOC(=O)C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20863331 | |
| Record name | 3-(4-Hydroxy-3-methoxyphenyl)prop-2-en-1-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20863331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol, 4-[3-(benzoyloxy)-1-propenyl]-2-methoxy- | |
CAS RN |
4159-29-9 | |
| Record name | Coniferyl benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4159-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





